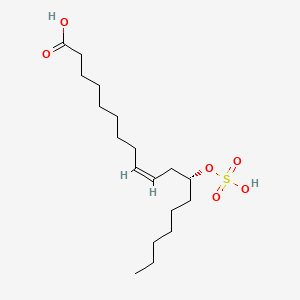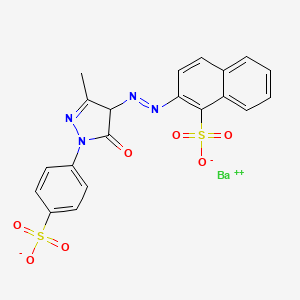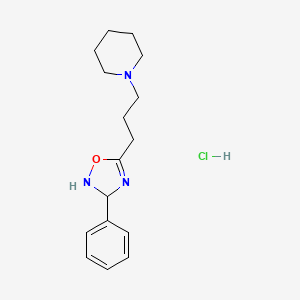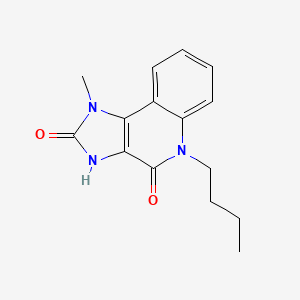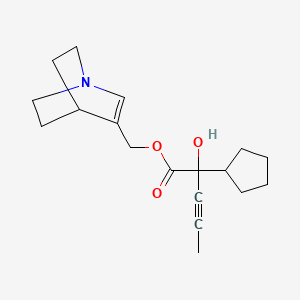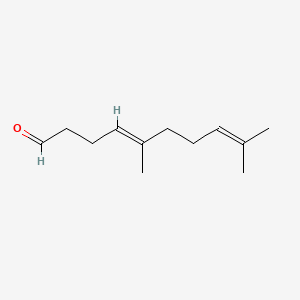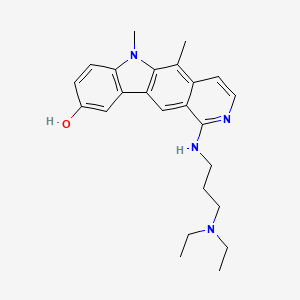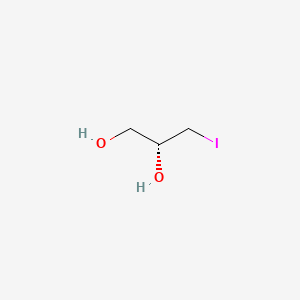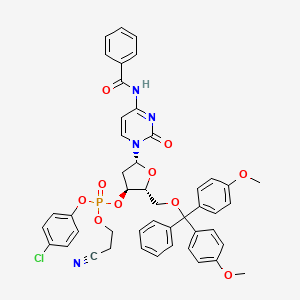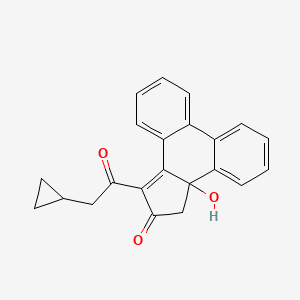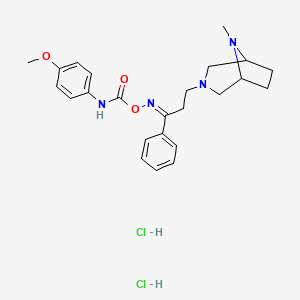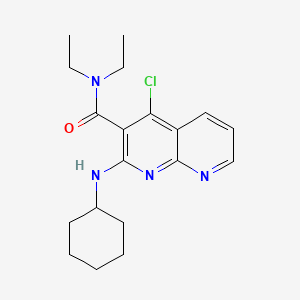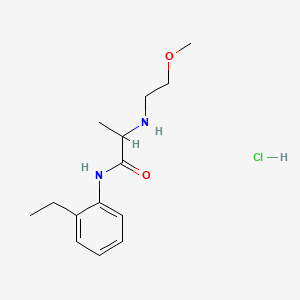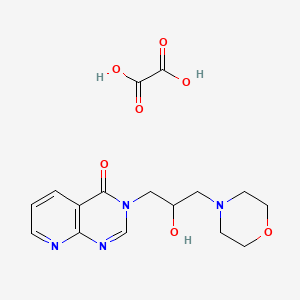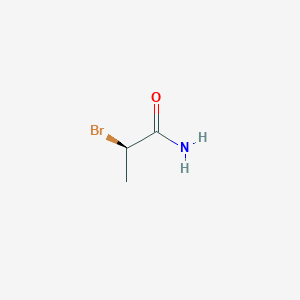
(r)-2-Bromopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromopropanamide is an organic compound with the molecular formula C3H6BrNO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Bromopropanamide can be synthesized through several methods. One common approach involves the bromination of propanamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromopropanamide may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-propanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert ®-2-Bromopropanamide to corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Reduction: Uses strong reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Produces compounds like 2-hydroxypropanamide or 2-cyanopropanamide.
Reduction: Yields 2-propanamide.
Oxidation: Forms carboxylic acids or other oxidized derivatives.
Scientific Research Applications
®-2-Bromopropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-Bromopropanamide exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropanamide: The racemic mixture of ®- and (s)-enantiomers.
2-Chloropropanamide: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
®-2-Bromopropanamide is unique due to its chiral nature, which can result in different biological activities and properties compared to its racemic mixture or other halogenated analogs. The specific enantiomeric form can have distinct interactions with chiral environments, such as enzymes or receptors, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
41137-35-3 |
|---|---|
Molecular Formula |
C3H6BrNO |
Molecular Weight |
151.99 g/mol |
IUPAC Name |
(2R)-2-bromopropanamide |
InChI |
InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m1/s1 |
InChI Key |
AUHYZQCEIVEMFH-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)Br |
Canonical SMILES |
CC(C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


